molecular formula C15H14N2OS B4960814 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine

3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine

Cat. No. B4960814
M. Wt: 270.4 g/mol
InChI Key: GIRNSJJUYVHOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is a thiazolidine derivative that has been synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has been studied extensively for its potential applications in medicine and drug development. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential applications in the treatment of diabetes, as it has been found to improve insulin sensitivity and glucose uptake in cells.

Mechanism of Action

The mechanism of action of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It has also been proposed that this compound may act by modulating the expression of certain genes involved in insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. This compound has also been shown to improve insulin sensitivity and glucose uptake in cells, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is its potential applications in drug development. This compound has been found to exhibit a variety of pharmacological properties, which may make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety of this compound before it can be used in clinical settings.

Future Directions

There are several future directions for research on 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine. One area of research is the development of new drugs based on this compound. Another area of research is the investigation of the mechanisms of action of this compound, which may lead to the identification of new drug targets. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.

Synthesis Methods

The synthesis of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has been achieved through various methods. One of the most common methods is the reaction of 2-phenylthiocarbonyl chloride with 3-pyridylcarboxaldehyde in the presence of a base. This reaction leads to the formation of 2-phenylthio-3-(pyridin-3-yl)acrylonitrile, which is then subjected to a cyclization reaction with thiourea to yield 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine.

properties

IUPAC Name

(2-phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-14(13-7-4-8-16-11-13)17-9-10-19-15(17)12-5-2-1-3-6-12/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRNSJJUYVHOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.